molecular formula C25H27N9O8S2 B12419135 Cefoperazone-d5

Cefoperazone-d5

Cat. No.: B12419135
M. Wt: 650.7 g/mol
InChI Key: GCFBRXLSHGKWDP-JRKCSJSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoperazone-d5 is a deuterated form of cefoperazone, a third-generation cephalosporin antibiotic. This compound is used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify cefoperazone levels in biological samples. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that helps in accurate measurement and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefoperazone-d5 involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process design is optimized for cost-effectiveness, simplicity, and high purity, ensuring that the final product has a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

Cefoperazone-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Cefoperazone-d5 is widely used in scientific research, including:

Mechanism of Action

Cefoperazone-d5, like cefoperazone, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Similar Compounds

    Cefoperazone: The non-deuterated form of cefoperazone-d5.

    Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.

    Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.

Uniqueness

This compound is unique due to its deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable in mass spectrometry for precise quantification and analysis .

Properties

Molecular Formula

C25H27N9O8S2

Molecular Weight

650.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1/i1D3,3D2

InChI Key

GCFBRXLSHGKWDP-JRKCSJSSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Origin of Product

United States

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